molecular formula C22H21FN2O3S B3516351 N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3516351
M. Wt: 412.5 g/mol
InChI Key: ANHODVQHMGMAKB-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula gives the actual number of atoms of each element in a molecule of the compound, while the structural formula shows how these atoms are connected .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. .


Molecular Structure Analysis

The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity, would be determined using various experimental techniques .

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its binding to specific receptors or enzymes, its effect on biological pathways, and its overall effect on the organism .

Safety and Hazards

The safety and hazards associated with the compound would be determined based on its physical and chemical properties, as well as its biological activity. This could include its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis, or investigating its mechanism of action in more detail .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3S/c1-16-7-6-8-17(2)22(16)24-21(26)15-25(19-9-4-3-5-10-19)29(27,28)20-13-11-18(23)12-14-20/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHODVQHMGMAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

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